(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one
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Overview
Description
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one is a complex organic compound featuring a thiophene ring and two phenylprop-2-en-1-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and acetophenone to form (E)-3-oxo-3-phenylprop-1-enyl.
Thiophene Formation: The next step includes the formation of the thiophene ring, which can be achieved through a cyclization reaction involving sulfur-containing reagents.
Coupling Reaction: Finally, the thiophene derivative is coupled with another phenylprop-2-en-1-one moiety under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]furan-2-yl]-1-phenylprop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrrole-2-yl]-1-phenylprop-2-en-1-one: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one imparts unique electronic properties, making it particularly useful in the development of organic electronic materials. Its structural rigidity and conjugation also contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O2S/c23-21(17-7-3-1-4-8-17)15-13-19-11-12-20(25-19)14-16-22(24)18-9-5-2-6-10-18/h1-16H/b15-13+,16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQHSHAWEBVVRY-WXUKJITCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C=CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)/C=C/C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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